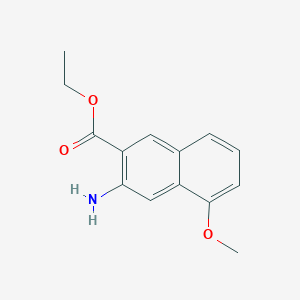
Ethyl 3-amino-5-methoxynaphthalene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-amino-5-methoxynaphthalene-2-carboxylate is a chemical compound belonging to the class of naphthalene derivatives It features an ethyl ester group, an amino group, and a methoxy group on the naphthalene ring structure
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: This method involves the acylation of naphthalene with methoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The resulting product is then subjected to nitration and subsequent reduction to introduce the amino group.
Esterification: The carboxylic acid precursor can be esterified with ethanol in the presence of a strong acid catalyst to form the ethyl ester derivative.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group, enhancing the compound's reactivity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Reagents such as halogens (Cl₂, Br₂) and strong bases (NaOH) are used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives and reduced naphthalene compounds.
Substitution: Halogenated naphthalene derivatives and other substituted naphthalenes.
Applications De Recherche Scientifique
Ethyl 3-amino-5-methoxynaphthalene-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: The compound is used in biological studies to investigate cellular processes and enzyme activities.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is utilized in the production of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism by which Ethyl 3-amino-5-methoxynaphthalene-2-carboxylate exerts its effects involves interactions with molecular targets and pathways. The amino group can act as a nucleophile, while the methoxy group can influence the electronic properties of the naphthalene ring, affecting its reactivity and binding affinity to biological targets.
Comparaison Avec Des Composés Similaires
Ethyl 3-amino-2-naphthoate: Lacks the methoxy group, resulting in different reactivity and biological activity.
Ethyl 3-hydroxy-5-methoxynaphthalene-2-carboxylate: Contains a hydroxyl group instead of an amino group, leading to distinct chemical properties.
Ethyl 3-amino-5-methoxynaphthalene-1-carboxylate: Positional isomer with different chemical behavior.
Uniqueness: Ethyl 3-amino-5-methoxynaphthalene-2-carboxylate is unique due to its specific arrangement of functional groups, which influences its reactivity and potential applications. The presence of both an amino and a methoxy group on the naphthalene ring provides a balance of electronic effects that can be exploited in various chemical and biological contexts.
Propriétés
Numéro CAS |
919994-96-0 |
|---|---|
Formule moléculaire |
C14H15NO3 |
Poids moléculaire |
245.27 g/mol |
Nom IUPAC |
ethyl 3-amino-5-methoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C14H15NO3/c1-3-18-14(16)11-7-9-5-4-6-13(17-2)10(9)8-12(11)15/h4-8H,3,15H2,1-2H3 |
Clé InChI |
LCNFMIKBWPDDLJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=C2C(=C1)C=CC=C2OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Methylsulfanyl)methyl]pyrrolidine oxalate](/img/structure/B15174345.png)
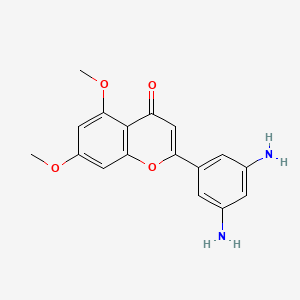
![1,3-Benzenediol, 4-[2-butyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B15174356.png)
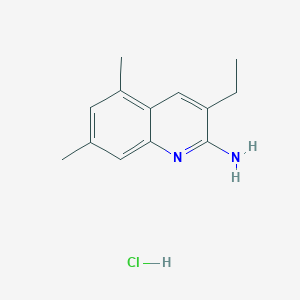
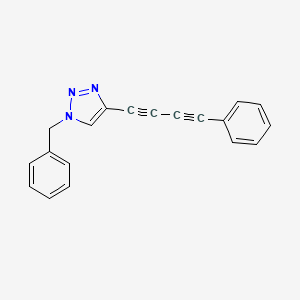
![(1S,2S,4R)-2-[[(Triisopropylsilyl)oxy]methyl]-4-(tritylamino)cyclopentanol](/img/structure/B15174388.png)
![3-[(3aR,6aS)-5'-fluoro-2',4,6-trioxo-5-(2-phenylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid](/img/structure/B15174390.png)
![4-{[(Pyridin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B15174392.png)
![2-Amino-5-{[(3,6-dichloropyridin-2-yl)amino]methyl}phenol](/img/structure/B15174395.png)
![(2S)-2-(4-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B15174400.png)
![1H-pyrrolo[2,3-b]pyridine-5-carbohydrazide](/img/structure/B15174406.png)
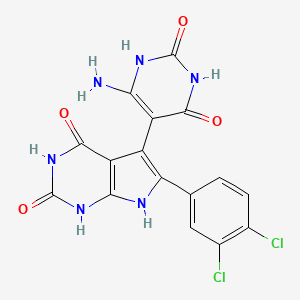
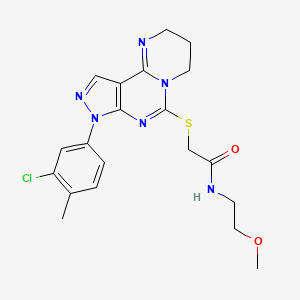
![2-[4-(3-Methylpyrazin-2-yl)phenyl]acetic acid](/img/structure/B15174420.png)
